3-Hydroxyquinoline-6-carbonitrile is a heterocyclic aromatic organic compound characterized by the presence of a hydroxyl group at the third position and a nitrile group at the sixth position of the quinoline ring. This compound is notable for its unique structural features, which contribute to its distinct chemical and biological properties. As a derivative of quinoline, it plays a significant role in various chemical applications, particularly in medicinal chemistry and materials science. The compound is classified under heterocyclic compounds and is recognized for its potential pharmacological activities, including antimicrobial and anticancer properties .
The synthesis of 3-hydroxyquinoline-6-carbonitrile can be accomplished through several methods:
The typical reaction conditions include controlling temperature, pressure, and the concentration of reactants to achieve optimal results. For instance, maintaining an appropriate pH during the reaction can significantly influence the outcome.
The molecular formula for 3-hydroxyquinoline-6-carbonitrile is . The InChI key for this compound is TWOUAFLIYSZTAT-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
3-Hydroxyquinoline-6-carbonitrile can undergo various chemical transformations:
The choice of reagents and reaction conditions significantly affects the yields and selectivity of these transformations. For example, acidic or basic catalysts are employed based on the nature of substituents being introduced.
The mechanism of action for 3-hydroxyquinoline-6-carbonitrile involves its interaction with biological targets, particularly in antimicrobial activity. The compound may act by inhibiting key enzymes or pathways in microbial cells, disrupting their normal function. For instance, it has been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication . This inhibition can lead to cell death or growth arrest in susceptible organisms.
Relevant analyses indicate that these properties make 3-hydroxyquinoline-6-carbonitrile suitable for various applications in pharmaceuticals and materials science.
3-Hydroxyquinoline-6-carbonitrile has several scientific uses:
The development of Senexin derivatives exemplifies rational structure-guided design for quinoline core optimization. Senexin B (quinazoline-based CDK8/19 inhibitor) faced metabolic instability in clinical trials, prompting a scaffold switch to quinolines. Molecular docking revealed that the quinoline N-1 atom maintained critical hydrogen bonding with Ala100 in CDK8’s hinge region, while the C6-CN group engaged Lys52 via H-bonding [6]. Crucially, the N-3 position in quinazolines contributed negligibly to target binding, validating its removal in quinoline analogs. This strategic modification yielded Senexin C (quinoline-6-carbonitrile derivative), exhibiting:
Table 1: Impact of Quinoline Core Optimization in Senexin Derivatives
Parameter | Senexin A (Quinazoline) | Senexin C (Quinoline-6-CN) |
---|---|---|
CDK8 IC₅₀ (nM) | 28 | 17 |
Metabolic Stability (t₁/₂) | Moderate | High |
Key H-Bonds | Ala100-NH, Lys52-NH₃⁺ | Ala100-NH, Lys52-NH₃⁺ |
Clinical Limitations | N/A | Metabolic lability overcome |
These findings underscore the 6-carbonitrile quinoline scaffold’s versatility for target engagement while improving drug-like properties—principles directly applicable to 3-hydroxyquinoline-6-carbonitrile synthesis.
Synthetic routes to 3-hydroxyquinoline-6-carbonitrile require precise regiocontrol, leveraging modern cyclization strategies:
Table 2: Cyclization Techniques for 3-Hydroxyquinoline-6-Carbonitrile Synthesis
Method | Key Intermediate | Yield (%) | Regiocontrol |
---|---|---|---|
Gould-Jacobs/Dir. C-H Ox | 3-Aminobenzonitrile | 65–72 | Moderate (requires C3-OH) |
Vilsmeier-I₂/NH₃ | 6-Formyl-1,2-THQ | 78 | High (C6-CN established early) |
Tandem Knoevenagel-Cyc | 2-Amino-5-cyanobenzaldehyde | 59 | Low (competing byproducts) |
Optimization focuses on minimizing steps through cascade reactions while preserving the acid-sensitive nitrile group.
Regioselective C3 functionalization exploits the ortho-directing effect of quinoline N-oxides or carboxylates:
Critical considerations include:
The Friedländer and Skraup reactions present divergent paths to quinoline cores, with distinct implications for 6-cyano-3-hydroxy variants:
Limitations: Requires electron-deficient aldehydes to prevent polymerization; 3-OH installation necessitates post-cyclization oxidation
Skraup-Doebner Variant:
Table 3: Friedländer vs. Skraup for 6-Cyanoquinoline Synthesis
Parameter | Friedländer | Skraup-Doebner |
---|---|---|
CN-Group Compatibility | High | Low (acid-induced hydrolysis) |
Typical Yield (%) | 70–85 | 20–35 |
C3-Functionalization | Requires post-modification | Limited by electrophilic substitution |
Key Catalyst | Lewis acids (Nd³⁺, Al³⁺) | Brønsted acids (H₂SO₄) |
Scalability | Kilogram-scale demonstrated | Not recommended |
For 3-hydroxyquinoline-6-carbonitrile, Friedländer cyclization with ethyl cyanoacetate followed by alkaline hydrolysis remains optimal, avoiding nitrile degradation while enabling late-stage C3 hydroxylation via Minisci-type reactions [3] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7